molecular formula C15H21NO3S B7662922 (2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid

(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid

Cat. No.: B7662922
M. Wt: 295.4 g/mol
InChI Key: OMBJWHUTRBPIGC-CYBMUJFWSA-N
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Description

(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid, also known as MTIP, is a small molecule that has been of significant interest in the scientific community due to its potential therapeutic applications. MTIP is an antagonist of the delta-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction.

Mechanism of Action

(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid acts as an antagonist of the delta-opioid receptor, which means that it blocks the receptor's activity. The delta-opioid receptor is involved in the modulation of pain, reward, and addiction. By blocking this receptor, this compound can reduce pain perception and potentially reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain perception without producing the side effects commonly associated with traditional opioid analgesics, such as respiratory depression and addiction. This compound has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid is its selectivity for the delta-opioid receptor. This allows for more targeted therapeutic applications and reduces the risk of side effects. However, this compound's low yield in synthesis can make it difficult to obtain in large quantities for lab experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety profile.

Future Directions

There are a number of potential future directions for research on (2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid. One area of interest is its potential as a treatment for depression. The delta-opioid receptor has been implicated in the pathophysiology of depression, and this compound's ability to block this receptor could make it a promising candidate for the treatment of this disorder. Additionally, more research is needed to fully understand this compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of (2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid involves the reaction of 2,5-dimethylthiophene with 1,4-dibromobutane to form 4-(5-methylthiophen-2-yl)butyl bromide. This intermediate is then reacted with piperidine-2-carboxylic acid to form this compound. The overall yield of this synthesis is approximately 20%.

Scientific Research Applications

(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. Its ability to selectively target the delta-opioid receptor makes it a promising candidate for the treatment of pain, depression, and addiction. This compound has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-11-8-9-12(20-11)5-4-7-14(17)16-10-3-2-6-13(16)15(18)19/h8-9,13H,2-7,10H2,1H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBJWHUTRBPIGC-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCCC(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)CCCC(=O)N2CCCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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